3-Chloro-4-fluoro-5-nitrobenzotrifluoride
Overview
Description
1,2-Dioctanoyl phosphatidylcholine is a synthetic analog of natural phosphatidylcholine species. Phosphatidylcholine species are a common class of phospholipids that comprise the mammalian cell membrane. 1,2-Dioctanoyl phosphatidylcholine contains saturated C8:O fatty acids in the sn-1 and sn-2 positions of the glycerol backbone .
Mechanism of Action
Target of Action
This compound is a fluorinated building block, which suggests it may be used to synthesize other compounds, including amides, esters, and ethers .
Mode of Action
As a building block, it likely interacts with its targets to form new compounds .
Result of Action
As a building block, it may contribute to the synthesis of other compounds, which could have various effects depending on their structure and targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride . For example, its solubility in water and density can affect its distribution in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dioctanoyl phosphatidylcholine can be synthesized through the esterification of glycerol with octanoic acid, followed by phosphorylation. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1,2-Dioctanoyl phosphatidylcholine involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioctanoyl phosphatidylcholine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by phospholipase enzymes, leading to the formation of glycerol and fatty acids.
Oxidation: Can be oxidized under specific conditions to form peroxides and other oxidation products.
Substitution: Can undergo substitution reactions with nucleophiles, leading to the formation of modified phosphatidylcholine derivatives.
Common Reagents and Conditions
Hydrolysis: Phospholipase D and sPLA2 enzymes from bovine pancreas and bee venom.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen under controlled conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Hydrolysis: Glycerol and octanoic acid.
Oxidation: Peroxides and other oxidation products.
Substitution: Modified phosphatidylcholine derivatives.
Scientific Research Applications
1,2-Dioctanoyl phosphatidylcholine has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl phosphatidylcholine: Contains saturated C16:0 fatty acids.
1,2-Dioleoyl phosphatidylcholine: Contains unsaturated C18:1 fatty acids.
1,2-Dimyristoyl phosphatidylcholine: Contains saturated C14:0 fatty acids.
Uniqueness
1,2-Dioctanoyl phosphatidylcholine is unique due to its shorter C8:O fatty acid chains, which result in distinct physical and chemical properties. These properties make it an ideal model compound for studying the behavior of phospholipids and their interactions with enzymes .
Properties
IUPAC Name |
1-chloro-2-fluoro-3-nitro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOKKJHIEVEFEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371446 | |
Record name | 3-Chloro-4-fluoro-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101646-02-0 | |
Record name | 3-Chloro-4-fluoro-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-fluoro-5-nitrobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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